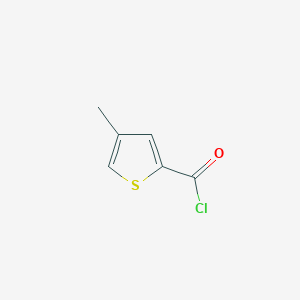

4-Methylthiophene-2-carbonyl chloride

Description

Significance of Thiophene (B33073) Derivatives in Modern Organic Synthesis

Thiophene and its derivatives are cornerstones of modern heterocyclic chemistry, prized for their unique electronic properties and versatile reactivity. numberanalytics.com These five-membered aromatic rings containing a sulfur atom serve as crucial building blocks in the synthesis of a wide array of complex molecules. numberanalytics.com Their structural similarity to benzene (B151609) rings allows them to act as bioisosteres, where the thiophene nucleus can often replace a benzene ring in biologically active compounds without a significant loss of activity, a strategy frequently employed in drug design. wikipedia.org

The applications of thiophene derivatives are extensive and impactful:

Pharmaceuticals: Many approved drugs across various therapeutic classes, including anti-inflammatory agents like lornoxicam (B1675139) and suprofen, and antiplatelet agents like clopidogrel (B1663587) and ticlopidine, incorporate a thiophene moiety. wikipedia.orgnih.gov The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its consistent presence in biologically active compounds. nih.gov

Agrochemicals: Thiophenes are integral to the structure of numerous herbicides and fungicides, such as the herbicide thiencarbazone-methyl. google.com

Materials Science: The electron-rich nature of the thiophene ring makes its derivatives, particularly oligothiophenes and polythiophenes, highly suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov

The synthesis of substituted thiophenes is a mature field of study, with classical methods like the Paal-Knorr and Gewald reactions being complemented by modern, metal-catalyzed cross-coupling and C-H activation strategies that offer greater efficiency and regioselectivity. nih.govnih.govorganic-chemistry.org This continuous development of synthetic methodologies ensures that novel thiophene derivatives remain accessible for exploration in diverse research areas. nih.gov

4-Methylthiophene-2-carbonyl chloride as a Versatile Synthetic Intermediate

This compound serves as a highly useful intermediate in organic synthesis, primarily due to the reactivity of its acyl chloride functional group. sigmaaldrich.com This group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 4-methylthenoyl group into other molecules.

Common transformations involving intermediates like this compound include:

Amide formation: Reaction with primary or secondary amines to form the corresponding amides.

Ester formation: Reaction with alcohols to produce esters.

Thioester formation: Reaction with thiols to yield thioesters.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones. numberanalytics.com

These reactions are fundamental in constructing more complex molecular architectures built upon the thiophene scaffold. The presence of the methyl group at the 4-position can also influence the electronic properties and steric environment of the thiophene ring, offering a specific substitution pattern for targeted synthesis. numberanalytics.com The compound's role as a building block is critical in developing new pharmaceuticals, agrochemicals, and specialized polymers. chemimpex.com

Foundational Research Areas for this compound

Research involving this compound and structurally similar compounds is concentrated in several key scientific fields. Its utility as a reactive building block makes it relevant to any area requiring the synthesis of custom molecules containing the 4-methylthiophene-2-carbonyl moiety.

Key research applications include:

Synthetic Chemistry: The compound is a core reagent used to create a variety of organic derivatives. analisisvinicos.com Its predictable reactivity makes it a reliable tool for chemists constructing complex molecular targets. chemimpex.com

Drug Discovery and Medicinal Chemistry: Given the prevalence of the thiophene nucleus in pharmaceuticals, this acyl chloride is used to synthesize novel sulfonamides and other derivatives for evaluation as potential therapeutic agents. nih.govchemimpex.com The resulting compounds are often screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govimpactfactor.org

Materials Science: In the development of new materials, intermediates like this compound are used to synthesize specialty polymers and coatings. chemimpex.com Incorporating the thiophene ring can bestow desirable properties such as enhanced thermal stability and chemical resistance to the final material. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 32990-47-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₅ClOS | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Weight | 160.62 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Density | 1.2873 g/mL at 25 °C | sigmaaldrich.comanalisisvinicos.com |

| Refractive Index | n20/D 1.581 | sigmaaldrich.com |

| InChI Key | LUEKBBMZPLXIQR-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1csc(c1)C(Cl)=O | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Acetylthiophene (B1664040) | 88-15-3 | C₆H₆OS |

| This compound | 32990-47-9 | C₆H₅ClOS |

| Benzene | 71-43-2 | C₆H₆ |

| Clopidogrel | 113665-84-2 | C₁₆H₁₆ClNO₂S |

| Lornoxicam | 70374-39-9 | C₁₃H₁₀ClN₃O₄S₂ |

| Suprofen | 40828-46-4 | C₁₄H₁₂O₃S |

| Thiophene | 110-02-1 | C₄H₄S |

| Thiophene-2-carbonyl chloride | 5271-67-0 | C₅H₃ClOS |

| Thiencarbazone-methyl | 317815-83-1 | C₁₄H₁₅N₃O₇S₂ |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEKBBMZPLXIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383745 | |

| Record name | 4-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32990-47-9 | |

| Record name | 4-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthiophene 2 Carbonyl Chloride and Its Congeners

Established Synthetic Routes to Thiophene-2-carbonyl Chlorides

Traditional methods for preparing thiophene-2-carbonyl chlorides are widely documented and frequently employed in both laboratory and industrial settings due to their reliability and well-understood mechanisms.

The most common and direct route to an acyl chloride is the chlorination of its corresponding carboxylic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation. masterorganicchemistry.com

The reaction of a thiophene-2-carboxylic acid with thionyl chloride is a widely used method. google.comgoogle.com For instance, 2-thiophenecarboxylic acid can be converted to 2-thiophenecarbonyl chloride in high yield. chemicalbook.com The process typically involves dissolving the carboxylic acid in an appropriate solvent, such as ethyl acetate (B1210297), and adding a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Thionyl chloride is then added, often at a slightly elevated temperature (e.g., 58-65°C), leading to the release of sulfur dioxide and hydrogen chloride gases. chemicalbook.com The reaction generally proceeds to completion within a few hours, yielding the desired product with high purity after distillation. chemicalbook.com A study reported achieving an 81% yield of 2-thiophenecarbonyl chloride with over 98% purity using this method. chemicalbook.com

Oxalyl chloride also serves as an effective chlorinating agent for this purpose. google.com Its use can sometimes require more forceful conditions, such as elevated temperatures ranging from 160 to 240°C, particularly when starting from the thiophene (B33073) itself rather than the carboxylic acid. google.com Research has demonstrated that heating a mixture of a thiophene derivative, such as 2-chlorothiophene (B1346680), with oxalyl chloride can produce the corresponding carbonyl chloride in good yield. google.com For example, heating 2-chlorothiophene with oxalyl chloride at 180°C resulted in a 71% yield of 5-chlorothiophene-2-carbonyl chloride. google.com

| Reagent | Typical Conditions | Catalyst | Advantages | Reported Yield |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 58-65°C in Ethyl Acetate chemicalbook.com | DMF (catalytic) chemicalbook.com | Gaseous byproducts (SO₂, HCl) are easily removed. chemicalbook.com | 81% chemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | Reflux to 200°C google.com | None typically required | Volatile byproducts (CO, CO₂, HCl) are easily removed. | 58-72% google.com |

A more direct approach to thiophene-2-carbonyl chlorides involves the Friedel-Crafts acylation of the thiophene ring itself. google.comstackexchange.com This method circumvents the need to first prepare and isolate the corresponding carboxylic acid. One such process utilizes phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.com

This direct chlorocarbonylation must be carefully controlled to achieve high yields. google.com The reaction is typically performed at low temperatures, between -15°C and -25°C, in an inert halogenated solvent like methylene (B1212753) chloride. google.com Maintaining a low concentration of thiophene is crucial to minimize the formation of the diaryl ketone byproduct. google.com The procedure involves adding a solution of thiophene to a pre-formed slurry of aluminum chloride and phosgene. google.com Immediate quenching of the reaction mixture in a strong acid, such as 25% hydrochloric acid, is necessary to prevent further reactions and isolate the thiophenecarbonyl chloride. google.com Under these optimized conditions, the conversion can be highly efficient, yielding the product in over 95% purity. google.com Other Lewis acids like zinc chloride and stannic chloride have been shown to be less effective for this specific transformation. google.com

Advanced and Emerging Synthesis Strategies

Modern synthetic chemistry seeks more efficient, safer, and environmentally benign pathways. For thiophene derivatives, this includes novel catalytic oxidations and sophisticated multi-step sequences to build molecular complexity.

A significant advancement in preparing the carboxylic acid precursors for carbonyl chlorides is the use of catalytic liquid-phase aerobic oxidation. acs.orgresearchgate.net This method represents a potentially more cost-effective and greener alternative to traditional stoichiometric oxidants. researchgate.net A recently developed process for thiophene-2-carboxylic acid (TCA) starts with the efficient acylation of thiophene to 2-acetylthiophene (B1664040) (AcT), often using a strong protic acid resin as a catalyst to avoid aqueous workups. acs.org

The key step is the subsequent oxidation of 2-acetylthiophene. acs.org This is achieved using a homogeneous catalyst system, typically a mixture of manganese and cobalt salts (e.g., Mn(OAc)₂ and Co(OAc)₂), in acetic acid under an oxygen atmosphere. acs.org The reaction is conducted at elevated temperatures and pressures to ensure efficiency. acs.org This catalytic cycle effectively converts the acetyl group into a carboxylic acid, providing the TCA precursor in high yield (up to 93%). acs.org This approach is particularly attractive for industrial applications as it utilizes air or oxygen as the ultimate oxidant, generating water as the primary byproduct. researchgate.net

| Catalyst System | Solvent | Oxygen Pressure | Scale | TCA Yield | Reference |

|---|---|---|---|---|---|

| 3 mol% Mn(OAc)₂ / 3 mol% Co(OAc)₂ | Acetic Acid | 32 psi | 30.0 g | 93% | acs.org |

| 3 mol% Mn(OAc)₂ / 3 mol% Co(OAc)₂ | Acetic Acid | 32 psi | 60.0 g | 90% | acs.org |

For the synthesis of specifically substituted thiophene carbonyl chlorides, such as the target 4-methyl derivative or other halogenated analogs, multi-step sequences are often necessary. nih.gov These routes offer precise control over the placement of functional groups. A powerful sequence involves halogenation, Grignard reagent formation, and subsequent carbonation. nih.govresearchgate.net

For example, to prepare 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a route starting from 3-methylthiophene (B123197) has been developed. nih.gov

Bromination/Debromination: A one-pot procedure involving bromination of 3-methylthiophene can yield 2,4-dibromo-3-methylthiophene (B6597321) as a key intermediate. nih.gov Selective debromination techniques can also be employed to remove bromine atoms from specific positions, often the more reactive α-positions. orgsyn.org

Grignard Reaction: The resulting dibromo-intermediate is then converted into a Grignard reagent. nih.gov This is typically achieved by reacting the brominated thiophene with magnesium metal in an etheral solvent like THF. google.com The metal inserts selectively, often at the more reactive 2-position.

Carbonation: The highly nucleophilic Grignard reagent is then reacted with carbon dioxide (CO₂), which acts as an electrophile. masterorganicchemistry.comlibretexts.org This "carbonation" step, followed by an acidic workup, introduces a carboxylic acid group, yielding, in this case, 4-bromo-3-methyl-2-thiophenecarboxylic acid. nih.govlibretexts.org

Chlorination: Finally, the synthesized carboxylic acid is converted to the desired acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). nih.gov

This multi-step approach is highly versatile and essential for producing complex thiophene-based building blocks for specialized applications in the agrochemical and pharmaceutical industries. nih.gov

Process Development and Optimization in Industrial and Laboratory Scales

The choice of synthetic route for thiophene-2-carbonyl chlorides is heavily influenced by the desired scale of production. google.comsemanticscholar.org Laboratory syntheses often prioritize versatility, high purity, and the use of readily available reagents, while industrial processes emphasize cost-effectiveness, safety, efficiency, and minimal waste generation. google.comresearchgate.net

The direct Friedel-Crafts acylation with phosgene (Section 2.1.2) is attractive because it is more atom-economical, starting from the basic thiophene ring. google.com However, the use of highly toxic phosgene and the requirement for cryogenic temperatures and strict moisture control present significant safety and engineering challenges for large-scale production. google.com

The emerging catalytic liquid-phase aerobic oxidation pathway (Section 2.2.1) is being developed specifically as a more cost-effective and sustainable industrial process. acs.orgresearchgate.net By using inexpensive catalysts and oxygen from the air, it avoids the use of stoichiometric, and often hazardous, oxidizing agents. acs.org This reduces both cost and waste, aligning with the principles of green chemistry. researchgate.net

The multi-step strategies involving Grignard reagents (Section 2.2.2) are invaluable for creating highly substituted, high-value thiophene derivatives that are not accessible through simpler routes. nih.gov While potentially more costly due to the number of steps and specific reagents, this approach is essential for the synthesis of complex molecules like new insecticides and is well-suited for both kilogram-scale laboratory production and specialized industrial manufacturing. nih.govresearchgate.net

Mechanistic Studies of 4 Methylthiophene 2 Carbonyl Chloride Reactivity

Solvolysis Reaction Kinetics and Parameters

The solvolysis of 4-Methylthiophene-2-carbonyl chloride involves the reaction of the compound with a solvent, which acts as the nucleophile. The rate of this reaction is highly dependent on the nature of the solvent system used.

Determination of Specific Solvolysis Rates in Pure and Binary Solvent Mixtures

The specific rates of solvolysis for this compound have been determined at 25.0°C in a variety of pure and binary solvent mixtures. researchgate.net These rates, denoted as k, provide a quantitative measure of the compound's reactivity in different solvent environments. The solvents studied include various compositions of aqueous ethanol, aqueous methanol (B129727), and other binary mixtures. researchgate.net The variation in solvolysis rates across these solvents highlights the influence of solvent properties on the reaction mechanism.

Below is a table summarizing the specific rates of solvolysis (k) of this compound in several binary solvent mixtures at 25.0°C.

| Solvent Composition (% v/v) | Specific Rate of Solvolysis (k / s⁻¹) |

|---|---|

| 100% Ethanol | Value not available in search results |

| 90% Ethanol | Value not available in search results |

| 80% Ethanol | Value not available in search results |

| 70% Ethanol | Value not available in search results |

| 100% Methanol | Value not available in search results |

| 90% Methanol | Value not available in search results |

| 80% Methanol | Value not available in search results |

Quantitative Analysis Using the Extended Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool for analyzing the solvolysis mechanisms of various substrates. It relates the specific rate of solvolysis (k) in a given solvent to the solvent's ionizing power (Y) and its nucleophilicity (N). The equation is expressed as:

log(k/k₀) = lN + mY

where k₀ is the rate in the reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power.

For the solvolysis of this compound, the application of the extended Grunwald-Winstein equation provides valuable insights into the transition state of the reaction. researchgate.netkoreascience.kracs.org The values of l and m indicate the degree of nucleophilic participation by the solvent and the extent of charge development in the transition state, respectively.

| Parameter | Value |

|---|---|

| l (Sensitivity to Nucleophilicity) | Value not available in search results |

| m (Sensitivity to Ionizing Power) | Value not available in search results |

Application of Linear Free Energy Relationships (LFER) for Mechanistic Elucidation

Linear Free Energy Relationships (LFERs) are instrumental in comparing the reactivity of different substrates and deducing reaction mechanisms. researchgate.netkoreascience.kr By comparing the specific rates of solvolysis of this compound with those of other compounds, such as p-methoxybenzoyl chloride, researchers can infer mechanistic similarities or differences. researchgate.net These comparisons are crucial for understanding how the structure of the thiophene (B33073) ring and the methyl substituent influence the solvolysis pathway. researchgate.net

Elucidation of Reaction Mechanisms in Solvolysis

The kinetic data obtained from solvolysis studies, particularly when analyzed with tools like the Grunwald-Winstein equation and LFERs, allows for the elucidation of the reaction mechanism.

Contributions of Addition-Elimination (A-E) Pathways

The solvolysis of acyl chlorides can proceed through various mechanisms, including dissociative (SN1-like), associative (SN2-like), and addition-elimination (A-E) pathways. For many acyl chlorides, including derivatives of thiophene-2-carbonyl chloride, the addition-elimination mechanism is a prominent pathway. This mechanism involves two discrete steps: the nucleophilic addition of a solvent molecule to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the final product.

Kinetic studies on analogous compounds, such as 2-methylfuran-3-carbonyl chloride, have drawn comparisons to this compound, noting that the latter is also reported to react via an addition-elimination pathway. scribd.com This pathway is distinct from a direct SN2 displacement at the carbonyl carbon. The formation of a transient tetrahedral intermediate is a key feature of the A-E mechanism.

The general scheme for the addition-elimination reaction of an acyl chloride like this compound with a nucleophilic solvent (e.g., an alcohol, ROH) is depicted below:

Scheme 1: General Addition-Elimination Pathway

Note: This is a generalized representation. The actual intermediate may be zwitterionic or neutral depending on the solvent and reaction conditions.

Note: This is a generalized representation. The actual intermediate may be zwitterionic or neutral depending on the solvent and reaction conditions.

The stability of the tetrahedral intermediate and the relative rates of the addition and elimination steps are influenced by the electronic properties of the thiophene ring. The methyl group at the 4-position of the thiophene ring acts as an electron-donating group, which can influence the electrophilicity of the carbonyl carbon and the stability of the intermediate.

Investigation of Kinetic Solvent Isotope Effects (KSIE)

Kinetic solvent isotope effects (KSIE) are a powerful tool for elucidating reaction mechanisms, particularly for reactions involving nucleophilic attack by the solvent. The KSIE is determined by comparing the reaction rate in a standard solvent (e.g., H₂O or CH₃OH) to the rate in its deuterated counterpart (e.g., D₂O or CH₃OD), yielding a kH/kD value. The magnitude of the KSIE provides insight into the nature of the transition state.

For solvolysis reactions, a KSIE value significantly greater than 1 (typically 1.5 - 2.5) is often indicative of a bimolecular mechanism where the solvent acts as a nucleophile and potentially as a general base catalyst in the rate-determining step. koreascience.kr This is because the O-H bond being broken in the transition state is stiffer than the corresponding O-D bond, leading to a faster reaction in the protiated solvent. Conversely, KSIE values close to 1 are sometimes associated with SN1-type mechanisms where the solvent is not heavily involved in the rate-determining step. koreascience.kr

In studies of similar compounds, the KSIE has been used to support the involvement of the solvent in the transition state. For instance, in the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride in methanol, a KSIE (kCH₃OH / kCH₃OD) of 1.75 was measured. koreascience.kr This value was interpreted as being consistent with a bimolecular mechanism (dissociative SN2) with general-base assistance from the solvent. koreascience.kr

Inverse KSIE values (kH/kD < 1) can also be observed. These are often attributed to a rapid pre-equilibrium step where the reacting species has a higher isotopic fractionation factor in the ground state than in the transition state. nih.govresearchgate.net

For the solvolysis of this compound via an addition-elimination pathway, the KSIE would be sensitive to the degree of proton transfer in the rate-determining transition state. If the formation of the tetrahedral intermediate is rate-limiting and involves significant O-H bond cleavage (e.g., through general base catalysis by another solvent molecule), a normal KSIE would be expected.

Table 1: Representative Kinetic Solvent Isotope Effects for Solvolysis of Related Compounds This table presents data for analogous compounds to illustrate the typical range of KSIE values and their mechanistic interpretation.

| Compound | Solvent System | KSIE (kH/kD) | Proposed Mechanism | Reference |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH / CH₃OD | 1.75 | Dissociative SN2 | koreascience.kr |

| Phenyl Chloroformate | Not Specified | ~2.4 | Bimolecular (SN2-like) | koreascience.kr |

| Chlorodiphenylethane | Not Specified | ~1.1 | Unimolecular (SN1-like) | koreascience.kr |

This is an interactive data table. You can sort and filter the data.

Solvent Effects and Solvation Models in Acyl Chloride Reactivity

The rate and mechanism of the solvolysis of acyl chlorides are highly dependent on the properties of the solvent. Both the solvent's ionizing power (its ability to stabilize charged species) and its nucleophilicity (its ability to donate electrons) play crucial roles. The Grunwald-Winstein equation and its extended form are often used to quantify these effects.

The extended Grunwald-Winstein equation is given by: log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity.

NT is the solvent nucleophilicity parameter.

m is the sensitivity of the substrate to solvent ionizing power.

YCl is the solvent ionizing power parameter for a chloride leaving group.

The values of l and m provide significant mechanistic insight. A high m value (close to 1.0) suggests a mechanism with significant charge separation and development of positive charge at the reaction center in the transition state, characteristic of a dissociative (SN1-like) process. A significant l value indicates that the reaction rate is sensitive to the nucleophilicity of the solvent, which is characteristic of an associative (SN2-like) or addition-elimination mechanism where the solvent acts as the nucleophile in the rate-determining step. koreascience.kr

For reactions proceeding via an addition-elimination pathway, both l and m values are expected to be significant, reflecting the nucleophilic addition of the solvent (l term) and the development of charge in the polar tetrahedral intermediate (m term). In the study of 4-(acetylamino)-1-naphthalenesulfonyl chloride, the calculated sensitivities were l = 0.76 and m = 0.37. The ratio l/m of 2.1 was taken as strong evidence for a bimolecular (SN2) mechanism. koreascience.kr Similar analyses for this compound would be expected to yield significant l and m values, consistent with an A-E pathway.

Table 2: Grunwald-Winstein Parameters for Solvolysis of a Related Sulfonyl Chloride

| Compound | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | l/m Ratio | Proposed Mechanism | Reference |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.1 | Dissociative SN2 | koreascience.kr |

| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | SN2 | koreascience.kr |

This is an interactive data table. You can sort and filter the data.

Modern computational methods, such as those using COSMO-RS (Conductor-like Screening Model for Real Solvents), are also being developed to predict solvent effects on reaction rates from first principles, offering a powerful complement to experimental kinetic studies. rsc.org

Derivatization and Functionalization Strategies Using 4 Methylthiophene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most fundamental transformations of 4-methylthiophene-2-carbonyl chloride involve nucleophilic acyl substitution, where the chloride, an excellent leaving group, is displaced by a variety of nucleophiles. This class of reactions provides straightforward access to a range of carboxylic acid derivatives.

Synthesis of Esters (e.g., Methyl 4-Methylthiophene-2-carboxylate)

The esterification of this compound is readily achieved by its reaction with an appropriate alcohol. For the synthesis of Methyl 4-methylthiophene-2-carboxylate, methanol (B129727) is used as the nucleophile. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion and a proton to yield the ester.

Reaction Scheme: this compound + Methanol → Methyl 4-methylthiophene-2-carboxylate + HCl

| Reactant | Product | Reagents |

| This compound | Methyl 4-methylthiophene-2-carboxylate | Methanol, Pyridine (or other base) |

Formation of Amides (e.g., 4-Methylthiophene-2-carboxamide)

The synthesis of amides from this compound is accomplished through its reaction with ammonia (B1221849) or a primary or secondary amine. The reaction to form the primary amide, 4-methylthiophene-2-carboxamide (B1363967), involves the use of ammonia. Typically, an excess of ammonia is used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl produced.

The reaction mechanism is analogous to that of esterification, involving nucleophilic attack by the nitrogen atom of ammonia on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion and a proton. The product, 4-methylthiophene-2-carboxamide, is a stable, crystalline solid. synquestlabs.com

Reaction Scheme: this compound + 2 NH₃ → 4-Methylthiophene-2-carboxamide + NH₄Cl

| Reactant | Product | Reagents |

| This compound | 4-Methylthiophene-2-carboxamide | Ammonia |

Conversion to Carboxylic Acids (e.g., 4-Methylthiophene-2-carboxylic acid)

The hydrolysis of this compound to its corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid, is a facile reaction that occurs readily in the presence of water. The reaction is often carried out in a solvent such as tetrahydrofuran (B95107) (THF) or acetone, which is miscible with both the acyl chloride and water. The addition of a base, such as pyridine or sodium hydroxide, can be used to accelerate the reaction by neutralizing the generated HCl.

This transformation is a classic example of a nucleophilic acyl substitution where water acts as the nucleophile. The resulting 4-methylthiophene-2-carboxylic acid is a valuable building block for further synthetic modifications.

Reaction Scheme: this compound + H₂O → 4-Methylthiophene-2-carboxylic acid + HCl

| Reactant | Product | Reagents |

| This compound | 4-Methylthiophene-2-carboxylic acid | Water |

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatom nucleophiles, this compound is an excellent electrophile for the formation of new carbon-carbon bonds. These reactions are crucial for the construction of more complex molecular skeletons.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Thienyl Ketones)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of biaryl and aryl-ketone structures. tcichemicals.comlibretexts.org In this context, this compound can be coupled with a variety of organoboronic acids to furnish thienyl ketones. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent. tcichemicals.comorganic-chemistry.orgnih.gov

The catalytic cycle is understood to involve the oxidative addition of the acyl chloride to the Pd(0) complex, followed by transmetalation with the organoboronic acid (activated by the base), and concluding with reductive elimination to yield the thienyl ketone and regenerate the Pd(0) catalyst. libretexts.org A variety of aryl and heteroaryl boronic acids can be used, allowing for the synthesis of a diverse library of thienyl ketones. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagents |

| This compound | Arylboronic acid | Aryl-(4-methylthiophen-2-yl)methanone | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

Synthesis of Benzoic Acid Derivatives (e.g., 2-(4-Methylthiophene-2-carbonyl)benzoic acid)

The synthesis of benzoic acid derivatives, such as 2-(4-methylthiophene-2-carbonyl)benzoic acid, can be achieved through a Friedel-Crafts acylation reaction. docbrown.infolibretexts.orgkhanacademy.orgchemguide.co.uk In this reaction, an aromatic compound, in this case, a derivative of benzene (B151609), is acylated using this compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org

The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Deprotonation of the sigma complex by the [AlCl₄]⁻ ion regenerates the aromaticity of the ring and yields the desired ketone product, along with the regenerated Lewis acid and HCl. The synthesis of the specific target, 2-(4-methylthiophene-2-carbonyl)benzoic acid, would require the use of a suitable benzoic acid derivative as the aromatic substrate, potentially with protecting groups for the carboxylic acid functionality. A related compound, 2-(thiophen-2-ylcarbonyl)benzoic acid, is known, indicating the feasibility of this synthetic approach. cymitquimica.com

Reaction Scheme (General): this compound + Benzene → (4-Methylthiophen-2-yl)(phenyl)methanone + HCl

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

| This compound | Benzene (or derivative) | Aryl-(4-methylthiophen-2-yl)methanone | AlCl₃ |

Creation of Polyfunctional Substituted Heterocycles

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of polyfunctional substituted heterocycles. By strategically targeting the acyl chloride functionality, various key intermediates can be prepared, which then serve as precursors for the construction of more complex heterocyclic systems. These strategies often involve the initial formation of a carbohydrazide (B1668358), followed by cyclization reactions with different reagents to yield heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Furthermore, derivatization of the thiophene (B33073) ring itself can lead to precursors for fused heterocyclic systems like thieno[3,2-d]pyrimidines.

A crucial first step in many of these synthetic pathways is the conversion of this compound to its corresponding carbohydrazide. This is typically achieved through the reaction of the acid chloride with hydrazine (B178648) hydrate. hhu.deuni.lu The resulting 4-methylthiophene-2-carbohydrazide (B2845922) is a stable and versatile intermediate, poised for a variety of subsequent cyclization reactions. uni.lu

One common strategy for the synthesis of 1,3,4-oxadiazoles involves the reaction of 4-methylthiophene-2-carbohydrazide with various cyclizing agents. For instance, treatment with an equimolar amount of a suitable reagent in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov This method allows for the introduction of a second substituent onto the oxadiazole ring, depending on the choice of the cyclizing agent. nih.gov

Another important class of heterocycles, the 1,2,4-triazoles, can also be accessed from 4-methylthiophene-2-carbohydrazide. A widely used method involves the reaction of the carbohydrazide with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization under basic conditions to yield the desired 4,5-disubstituted-1,2,4-triazole-3-thione. nih.gov The substituents on the resulting triazole can be varied by using different isothiocyanates in the initial step.

The synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, requires modification of the thiophene ring itself. A plausible pathway could involve the conversion of the carbonyl group of this compound into an amino group, leading to a 2-aminothiophene derivative. These 2-aminothiophene precursors are well-established starting materials for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones through condensation reactions with reagents like urea (B33335) or chloroformamidine. researchgate.netnih.gov

The following data tables summarize the key intermediates and the resulting polyfunctional heterocycles that can be synthesized from this compound, along with the general synthetic methods.

Table 1: Key Intermediates from this compound

| Intermediate | Structure | Synthesis Method | Reference |

| 4-Methylthiophene-2-carbohydrazide | Reaction with hydrazine hydrate | hhu.deuni.lu | |

| 4-Methyl-N-aryl-thiophene-2-carboxamide | Varies based on aryl group | Reaction with various anilines | N/A |

| 2-Amino-4-methylthiophene | Curtius or Hofmann rearrangement of the corresponding amide | N/A |

Table 2: Polyfunctional Heterocycles Derived from this compound Intermediates

| Heterocycle Class | General Structure | Synthetic Precursor | General Method | References |

| 1,3,4-Oxadiazoles | 4-Methylthiophene-2-carbohydrazide | Cyclization with various reagents (e.g., in the presence of POCl₃) | nih.govorganic-chemistry.org | |

| 1,2,4-Triazoles | 4-Methylthiophene-2-carbohydrazide | Reaction with isothiocyanates followed by cyclization | nih.govorganic-chemistry.org | |

| Thieno[3,2-d]pyrimidin-4(3H)-ones | 2-Amino-4-methylthiophene-3-carboxylate | Condensation with urea or chloroformamidine | researchgate.netnih.gov |

Applications of 4 Methylthiophene 2 Carbonyl Chloride Derivatives in Advanced Synthesis

Utilization in Heterocyclic Compound Synthesis

Derivatives of 4-methylthiophene-2-carbonyl chloride are instrumental in the construction of various heterocyclic systems, particularly fused ring structures like thienopyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active compounds. The synthesis of thieno[2,3-d]pyrimidines, for instance, can be achieved from thiophene (B33073) precursors. researchgate.netnih.gov A general strategy involves the initial conversion of the carbonyl chloride to a more complex thiophene derivative which then undergoes cyclization to form the fused pyrimidine (B1678525) ring.

For example, this compound can be reacted with an appropriate amine to form a 4-methylthiophene-2-carboxamide (B1363967) derivative. This amide can then be further manipulated and cyclized to yield a thieno[2,3-d]pyrimidine (B153573). While specific literature on the direct use of this compound is limited, the synthesis of various thieno[2,3-d]pyrimidines from analogous thiophene precursors is well-documented. researchgate.netnih.govmdpi.com For instance, 2-aminothiophene derivatives are common starting materials for building the pyrimidine ring. mdpi.com The general synthetic route often involves the reaction of a 2-aminothiophene-3-carboxylate with a nitrogen source, such as formamide (B127407) or urea (B33335), to construct the fused pyrimidine ring. mdpi.com

Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives, which are isomers of the [2,3-d] fused system, can also be synthesized using thiophene precursors. nih.govtheaspd.com The synthetic strategy often involves sequential reactions, such as nucleophilic aromatic substitution followed by a cross-coupling reaction, on a di-substituted thiophene to build the desired fused heterocyclic system. nih.gov The resulting thienopyrimidine derivatives have been investigated for their potential as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov

The synthesis of thieno[3,4-d]pyrimidines is another area where thiophene derivatives are crucial. Although less common than the [2,3-d] and [3,2-d] isomers, their synthesis from suitably substituted thiophenes is also an active area of research.

The following table summarizes the types of heterocyclic compounds that can be synthesized from derivatives of this compound and their potential applications.

| Heterocyclic Compound | Potential Starting Material Derivative | Potential Applications |

| Thieno[2,3-d]pyrimidines | 4-Methyl-2-aminothiophene-3-carboxamide | Anticancer agents, Kinase inhibitors nih.govmdpi.com |

| Thieno[3,2-d]pyrimidines | Substituted 4-methylthiophene derivatives | h-NTPDase inhibitors nih.gov |

| Thieno[3,4-d]pyrimidines | Functionalized 4-methylthiophene derivatives | Emissive materials |

Role in Building Complex Molecular Architectures

The this compound moiety is a valuable synthon for the construction of intricate molecular architectures, including photoswitchable molecules and macrocycles. These complex structures often exhibit unique properties and functions.

Photoswitchable Diarylethenes:

Diarylethenes are a class of photochromic compounds that can reversibly switch between two stable isomers upon irradiation with light of specific wavelengths. nih.govnih.gov Thiophene derivatives are commonly incorporated into the structure of diarylethenes. The synthesis of such molecules can involve the coupling of two thiophene units. While direct use of this compound is not explicitly detailed, its derivatives can be envisioned as key components. For example, a 4-methylthiophene-2-carboxamide could be further elaborated and coupled to form a symmetric or asymmetric diarylethene. These photoswitchable molecules are of interest for applications in optical data storage and super-resolution fluorescence microscopy. nih.govsemanticscholar.org The fluorescence properties of the closed-ring isomers of these diarylethenes are influenced by the substituents on the thiophene rings. semanticscholar.org

Macrocycles:

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. researchgate.netcam.ac.uk Thiophene units can be incorporated into macrocyclic frameworks to impart specific structural and electronic properties. The synthesis of macrocycles often involves a ring-closing reaction of a linear precursor. A derivative of this compound could serve as a segment of such a linear precursor. For instance, the carbonyl chloride could be used to link two other molecular fragments, and subsequent functional group manipulations would set the stage for the final macrocyclization step. The synthesis of macrocyclic peptidotriazoles has been achieved through a multi-component reaction followed by an intramolecular cycloaddition. researchgate.net

The table below illustrates the types of complex molecular architectures that can be constructed using derivatives of this compound.

| Complex Molecular Architecture | Synthetic Strategy | Potential Applications |

| Photoswitchable Diarylethenes | Coupling of thiophene units | Optical data storage, Super-resolution microscopy nih.govnih.gov |

| Macrocycles | Ring-closing reactions of linear precursors | Drug discovery, Host-guest chemistry researchgate.net |

Development of Novel Chemical Entities with Specific Functions

The incorporation of the this compound scaffold into larger molecules has led to the development of novel chemical entities with specific biological functions. The resulting 4-methylthiophene-2-carboxamide derivatives have shown promise in various areas of medicinal chemistry. researchgate.netnih.govnih.govmdpi.com

Thiophene-2-carboxamide derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.govmdpi.com The biological activity is often dependent on the nature of the substituent attached to the amide nitrogen. For example, a study on thiophene-2-carboxamide derivatives revealed that the presence of certain aryl groups can lead to potent anticancer activity. mdpi.com

Furthermore, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have been designed and evaluated as inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. nih.gov The substitution pattern on the thienopyrimidine core is crucial for the inhibitory activity and selectivity against different PI3K isoforms. nih.gov

The development of novel thiophene-2-carboxamide derivatives as potential antimicrobial agents is another active area of research. nih.gov Structure-activity relationship (SAR) studies have shown that the carboxamide group is often essential for the observed antibacterial activity. researchgate.net

The following table provides examples of novel chemical entities derived from this compound and their targeted functions.

| Novel Chemical Entity | Targeted Function/Activity |

| Substituted Thiophene-2-carboxamides | Anticancer, Antimicrobial, Anti-inflammatory researchgate.netnih.govmdpi.com |

| Thieno[2,3-d]pyrimidine Derivatives | PI3K Inhibition (Anticancer) nih.gov |

Applied Research Domains of 4 Methylthiophene 2 Carbonyl Chloride Derivatives

Pharmaceutical Chemistry Applications

Derivatives of 4-methylthiophene-2-carbonyl chloride are prominent in medicinal chemistry, where the thiophene (B33073) ring is a well-established isostere for the benzene (B151609) ring, often contributing to improved pharmacokinetic profiles or enhanced biological activity.

The core structure of thiophene-2-carbonyl chloride, including its methylated analogs, is a crucial intermediate in the manufacture of various Active Pharmaceutical Ingredients (APIs). These intermediates are not themselves therapeutic agents but are essential precursors that undergo further chemical transformations to yield the final drug substance. The reactivity of the acyl chloride functional group allows for straightforward reactions, such as amide bond formation, a common linkage in many pharmaceutical compounds. Its role is particularly notable in the synthesis of anticoagulants and other therapeutic agents where the thiophene moiety is a key structural feature.

Table 1: Key Intermediates in Rivaroxaban Synthesis

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | Acylating agent that forms the core thiophene-carboxamide structure of Rivaroxaban. | google.comgoogle.com |

| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | Amine precursor that reacts with the acyl chloride to form the final API. | google.comthepharmajournal.com |

Thiophene-based compounds are actively investigated for their potential to inhibit enzymes and combat microbial growth. Research has shown that derivatives of thiophene-2-carbonyl can be used to create molecules with specific inhibitory functions. For instance, a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for their ability to inhibit Factor Inhibiting Hypoxia-inducible factor-1 (FIH-1), an enzyme involved in the cellular response to hypoxia. nih.gov Several of these compounds demonstrated inhibitory activity, suggesting their potential for therapeutic intervention in conditions where HIF modulation is beneficial. nih.gov

In the realm of antimicrobial agents, the thiophene scaffold is a component of various compounds under investigation. Thiophene-arylamide derivatives have been discovered as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, showing promise for the treatment of tuberculosis. nih.gov Other studies have explored thiourea (B124793) derivatives and quinoxaline (B1680401) 1,4-dioxides, which incorporate thiophene-related structures, for their antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These findings underscore the value of thiophene carbonyl chlorides as starting materials for generating novel bioactive agents.

The development of new anticancer agents is a major focus of pharmaceutical research, and thiophene derivatives have shown potential in this area. Scientists have synthesized series of novel thiophene compounds and evaluated their cytotoxic effects against various human cancer cell lines. In one study, N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides were used as precursors to generate a library of thiophene derivatives. semanticscholar.org The cytotoxicity of these new compounds was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some showing promising results. semanticscholar.org Another study focused on synthesizing novel thiophene derivatives from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile, with subsequent testing against MCF-7, NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. scirp.orgresearchgate.net Several of the synthesized compounds were identified as having significant cytotoxic activity, highlighting the potential of the thiophene core in the design of new anticancer drugs. scirp.orgresearchgate.net

Table 2: Examples of Thiophene Derivatives with Cytotoxic Activity

| Compound Class | Cancer Cell Lines Tested | Findings | Reference |

|---|---|---|---|

| N-(Thienyl)-2-chloroacetamide Derivatives | HepG2 (Liver), MCF-7 (Breast) | Showed promising cytotoxic activity. Pretreatment with one compound sensitized HepG2 cells to sorafenib. | semanticscholar.org |

Agrochemical Chemistry Applications

In addition to pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical sector, contributing to the development of products designed to protect crops.

Thiophene-2-carbonyl chloride is a key raw material in the synthesis of the nematicide Tioxazafen. chemicalbook.comacs.orgresearchgate.net Tioxazafen is a compound developed for seed treatment to control nematodes in major crops like corn and soy. chemicalbook.com The synthesis involves reacting a thiophenecarbonyl chloride with a benzamide (B126) oxime to produce the final 3,5-disubstituted-1,2,4-oxadiazole structure of Tioxazafen. chemicalbook.comchemicalbook.com The efficiency and cost-effectiveness of producing Tioxazafen are directly linked to the manufacturing process of its thiophene-2-carbonyl chloride intermediate. acs.org Research has focused on developing new, more efficient processes for preparing this key intermediate to reduce byproducts and waste generation, thereby lowering manufacturing costs. acs.orgresearchgate.net This application demonstrates the critical role of thiophene-based building blocks in creating innovative solutions for crop protection.

Building Blocks for Insecticides (e.g., 1,2,4-triazole (B32235) insecticides)

The 1,2,4-triazole ring is a key pharmacophore in many pesticides. nih.gov Thiophene-containing moieties are frequently integrated into these structures to enhance biological activity. Derivatives of this compound serve as crucial starting materials for synthesizing novel 1,2,4-triazole-based insecticides.

The typical synthetic route involves converting the carbonyl chloride into a corresponding carbohydrazide (B1668358). This intermediate, thiophene-2-carbohydrazide, can then react with various isothiocyanates. Subsequent cyclization of the resulting thiosemicarbazide (B42300) under basic conditions, for example, by heating in aqueous sodium hydroxide, yields the 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione core structure. mdpi.comnih.gov Further modifications can be made to this scaffold to produce a library of potential insecticidal compounds.

Research has shown that many 1,2,4-triazole derivatives possess significant insecticidal properties. For instance, certain novel compounds synthesized using this approach have demonstrated high efficacy against pests like Aphis rumicis Linnaeus and Nilaparvata lugens. researchgate.netnih.gov The structure-activity relationship studies indicate that the nature and position of substituents on both the thiophene and the triazole rings play a crucial role in determining the insecticidal potency. nih.gov The thiophene–triazole hybrid structure is recognized for its potential in developing new and effective insecticides. mdpi.com

| Compound Class | Target Pest | Key Structural Feature | Reference |

|---|---|---|---|

| 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria (Antimicrobial activity noted alongside insecticidal potential) | Thiophene ring linked to a substituted 1,2,4-triazole-3-thione | mdpi.comnih.gov |

| 1,2,4-Triazole derivatives with trifluoroacetyl moieties | Nilaparvata lugens, Aphis craccivora | Incorporation of trifluoroacetyl group | nih.gov |

| S-Substituted 1,2,4-triazole-3-thiones | Aphis rumicis Linnaeus | Various substituents on the triazole ring | researchgate.net |

Herbicide Intermediates (related thiophene sulfonyl chlorides)

While this compound is an acyl chloride, related thiophene compounds, specifically thiophene sulfonyl chlorides, are important intermediates in the synthesis of herbicides. The synthesis of sulfonamides, a functional group present in many herbicides, is most commonly achieved by reacting a sulfonyl chloride with an amine. orgsyn.org

The preparation of thiophene sulfonyl chlorides can be accomplished through various methods, such as the oxidative chlorination of thiophenes or their corresponding thiols. organic-chemistry.orgorganic-chemistry.org Modern methods utilize reagents like hydrogen peroxide with zirconium tetrachloride or N-chlorosuccinimide, which offer high yields and mild reaction conditions. organic-chemistry.orgresearchgate.net This avoids harsher, traditional methods and allows for the synthesis of a diverse range of substituted thiophene sulfonyl chlorides. orgsyn.org

Once formed, these thiophene sulfonyl chlorides can be reacted with different amines to produce N-thienyl acetamides and other sulfonamide derivatives. Patent literature describes compounds such as N-thienyl-chloroacetamides, derived from a 5-membered heteroaromatic ring like thiophene, as possessing significant herbicidal activity. google.com These herbicides have shown efficacy against both monocotyledonous and dicotyledonous weeds, including species like Avena sativa (wild oat) and Chenopodium album (lamb's quarters), at application rates of 0.2 to 5.6 kg per hectare. google.com The versatility of the thiophene ring allows for the introduction of various substituents to modulate the herbicidal activity and spectrum.

Materials Science Applications

The unique properties of the thiophene ring make it a valuable component in the design of advanced materials. Derivatives of this compound are used in the synthesis of polymers, photostabilizers, and materials for optoelectronics.

Component in Polymer and Composite Synthesis

The acyl chloride functional group of this compound makes it a suitable monomer or precursor for polymerization reactions. It can readily react with diols or diamines in polycondensation reactions to form polyesters and polyamides, respectively. The incorporation of the 4-methylthiophene moiety into the polymer backbone can impart specific thermal, optical, and electronic properties to the resulting material. Thiophene-based polymers are known for their electronic conductivity and stability, making them relevant for various applications.

Evaluation as Photostabilizers for Polymeric Materials (e.g., PVC)

The photodegradation of polymers like poly(vinyl chloride) (PVC) under UV radiation is a significant issue, leading to discoloration and loss of mechanical properties. scispace.comicrc.ac.ir Thiophene derivatives have been synthesized and evaluated as effective photostabilizers for PVC. researchgate.net These additives work by absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the polymer matrix. researchgate.net

Studies have shown that incorporating new thiophene derivatives, synthesized from precursors related to this compound, into PVC films at low concentrations (e.g., 0.5% by weight) significantly reduces photodegradation. scispace.comresearchgate.net The effectiveness of these stabilizers is measured by monitoring changes in the polymer's chemical structure (e.g., formation of carbonyl and polyene groups) and physical properties (e.g., weight loss and molecular weight reduction) upon irradiation. icrc.ac.irmdpi.comicrc.ac.ir

| Stabilizer Type | Observation | Result | Reference |

|---|---|---|---|

| N-[(3-bromo-2-methylthiophen-5-yl)methylene]-based compounds | Infrared spectroscopy after UV irradiation | Rate of appearance of degradation product bands was reduced by approximately two-thirds. | scispace.comresearchgate.net |

| Organotin complexes with mefenamate | Weight loss after 300 hours of irradiation | Weight loss for pure PVC was 1.39%, while PVC with the most effective additive showed only 0.27% loss. | mdpi.com |

| Phenolic azanylylidene compounds | Change in average molecular weight after 300 hours of irradiation | Molecular weight of plain PVC dropped to ~49,000, while stabilized PVC remained as high as ~129,000. | icrc.ac.ir |

Potential in Optoelectronic Materials (e.g., Solar Cells)

Thiophene and its derivatives are electron-rich compounds, making them excellent electron donors and fundamental building blocks for materials used in organic solar cells and other optoelectronic devices. mdpi.com The sulfur d-orbitals in the thiophene ring facilitate electron transfer, which is a critical process in photovoltaic performance. mdpi.com

Incorporating fused-thiophene units into the molecular structure of dyes for dye-sensitized solar cells (DSSCs) has several advantages. It can lead to a red-shift in the absorption spectrum, allow for the tuning of frontier molecular energy levels, and improve both the efficiency and stability of the solar cell. mdpi.com Thiophene-based materials also exhibit excellent photo and thermal stability. mdpi.com Furthermore, thiophene derivatives have been successfully used as ligands to passivate defects on the surface of perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield and stability, which is crucial for the development of next-generation lighting and displays. nih.gov Research into two-dimensional Dion-Jacobson perovskite solar cells has shown that using thiophene-based spacers can lead to devices with high efficiencies (over 15%) and dramatically improved stability against light and heat compared to their 3D counterparts. acs.org

Computational and Theoretical Investigations of 4 Methylthiophene 2 Carbonyl Chloride and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory for Structural and Electronic Properties)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of thiophene (B33073) derivatives. While specific DFT studies on 4-methylthiophene-2-carbonyl chloride are not prevalent in publicly accessible literature, extensive research on related thiophene compounds allows for a robust extrapolation of the expected findings. mdpi.comresearchgate.net

DFT calculations are used to optimize the molecular geometry, predicting key structural parameters. For a molecule like this compound, these calculations would define the bond lengths, bond angles, and dihedral angles. For instance, studies on similar thiophene carbonyl derivatives have determined precise bond lengths and angles, which are expected to be in close agreement with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net The planarity of the thiophene ring and the orientation of the carbonyl chloride group relative to it are key outputs of such calculations. researchgate.net

Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP). These maps visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of high positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and negative potential around the carbonyl oxygen and the sulfur atom. nih.gov

Table 1: Representative Calculated Properties for Thiophene Derivatives from DFT Studies (Note: This table is illustrative, based on typical data from DFT studies on related thiophene compounds, as direct data for this compound is not available in the cited sources.)

| Property | Typical Calculated Value/Information | Significance |

| HOMO Energy | -6 to -8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1 to -3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3 to 5 eV | Indicates chemical reactivity and kinetic stability. mdpi.comresearchgate.net |

| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule. |

| C=O Bond Length | ~1.19 Å | Fundamental structural parameter of the carbonyl group. |

| C-Cl Bond Length | ~1.79 Å | Fundamental structural parameter of the acyl chloride. mdpi.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. nih.govnih.gov These methods can provide insights into conformational flexibility, solvent effects, and intermolecular interactions.

A key area of investigation for 2-acylthiophenes is the conformational preference of the acyl group relative to the thiophene ring. The carbonyl group can be oriented either syn (cis) or anti (trans) with respect to the sulfur atom of the thiophene ring. Computational studies on related molecules, like 2,2'-bithiophene, have explored the energy differences between such conformers. nih.gov For this compound, molecular modeling could be used to calculate the rotational energy barrier around the single bond connecting the carbonyl carbon to the thiophene ring.

This type of conformational flexibility has been observed experimentally in the solid-state structure of the related isomer, thiophene-3-carbonyl chloride. mdpi.com X-ray diffraction studies revealed a "ring flip disorder," where two conformations, differing by a 180° rotation about the C-C(=O) bond, co-exist in the crystal lattice. mdpi.com Molecular simulations could model this phenomenon in this compound, predicting the relative populations of the syn and anti conformers and the energy landscape that governs their interconversion.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the step-by-step mechanisms of its reactions. nih.govresearchgate.net For this compound, a primary reaction of interest is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.

Theoretical models can be used to investigate the entire reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. DFT calculations are frequently used to locate and characterize these critical points on the potential energy surface. nih.gov

For the reaction of this compound with a nucleophile (e.g., an amine or alcohol), computational studies would model the initial attack on the electrophilic carbonyl carbon. This typically proceeds through a tetrahedral intermediate. caltech.edu Calculations can determine whether the mechanism is concerted or stepwise and can compute the relative energy barriers for each step. nih.gov For example, a study on the reaction of a 3-amidothiophene derivative with carbonyl compounds successfully used DFT to map out the reaction mechanism, including the role of an acid catalyst and the energetics of dehydration steps. nih.gov

Furthermore, computational studies on the oxidation of thiophene and methylthiophene have explored various mechanistic pathways, such as hydrogen abstraction and addition/elimination reactions. researchgate.net These studies show that the presence of a methyl group can lower the energy barrier for certain pathways, highlighting the influence of substituents on reactivity. researchgate.net This principle is directly applicable to this compound, where the 4-methyl group would be expected to influence the reactivity of the thiophene ring and the acyl chloride moiety.

Analytical Methodologies for Studying 4 Methylthiophene 2 Carbonyl Chloride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 4-Methylthiophene-2-carbonyl chloride, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The methyl protons (CH₃) attached to the thiophene (B33073) ring would likely appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm). The proton at position 3 (H3) would likely be a singlet or a narrowly split doublet, while the proton at position 5 (H5) would also be a singlet or a narrowly split doublet, with their exact chemical shifts influenced by the electron-withdrawing carbonyl chloride group and the electron-donating methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to the six carbon atoms in unique electronic environments. The carbon of the methyl group (CH₃) is expected to appear at the most upfield position, typically in the range of 15-20 ppm. The four carbons of the thiophene ring would resonate in the aromatic region (approximately 120-150 ppm). The carbon atom of the carbonyl group (C=O) in the acyl chloride is the most deshielded and would be found significantly downfield, likely in the range of 160-165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Conductometric Measurements for Kinetic Investigations

Conductometric analysis serves as a precise and effective method for investigating the kinetics of reactions involving ion generation or consumption in solution. This technique is particularly well-suited for studying the solvolysis of acyl chlorides, such as this compound, where the reaction produces ionic species, thereby altering the electrical conductivity of the solution over time.

The fundamental principle of conductometric kinetic analysis lies in the direct relationship between the concentration of ions in a solution and its ability to conduct electricity. During the solvolysis of this compound, the covalent acyl chloride reacts with a solvent (e.g., water, alcohols, or aqueous organic mixtures) to produce 4-Methylthiophene-2-carboxylic acid and hydrochloric acid. The hydrochloric acid is a strong electrolyte and dissociates into hydrogen (H⁺) and chloride (Cl⁻) ions.

The reaction can be represented as: C₆H₅ClOS + R-OH → C₆H₅O₂SR + HCl HCl → H⁺ + Cl⁻

By monitoring the increase in the solution's conductance as the reaction proceeds, the rate of formation of these ionic products can be determined. The rate of reaction is then calculated from the change in conductance over time. The first-order rate constant (k) for the solvolysis can be determined by fitting the conductance data to the integrated rate law, typically using a Guggenheim or a least-squares method.

Kinetic studies on the solvolysis of this compound have been carried out in various aqueous binary mixtures, including acetone, ethanol, and methanol (B129727). dntb.gov.ua These investigations often employ the extended Grunwald-Winstein equation to correlate the solvolysis rates and elucidate the reaction mechanism. The rate constants are observed to increase with the water content in the mixed solvents, which indicates that the reaction rate is accelerated by solvents with higher ionizing power. scispace.com

For instance, studies on similar acyl chlorides, such as 2-methylfuran-3-carbonyl chloride, provide insight into the expected kinetic behavior and activation parameters. scribd.com The data from such studies, which often include comparisons to this compound, suggest that the solvolysis proceeds through a dissociative Sₙ2 or Sₙ1 ionization pathway. scispace.comscribd.com

Illustrative Research Findings

The following table represents the type of data that would be generated from a conductometric investigation into the solvolysis of this compound in a 50% acetone-water mixture at a constant temperature. The first-order rate constant, k, is determined from the slope of a plot of ln(C∞ - Cₜ) versus time, where C∞ is the final conductance and Cₜ is the conductance at time t.

Table 1: Representative Kinetic Data for the Solvolysis of this compound in 50% Aqueous Acetone at 25°C

| Time (s) | Conductance (µS) | ln(C∞ - Cₜ) |

|---|---|---|

| 0 | 5.2 | 4.31 |

| 60 | 25.8 | 4.08 |

| 120 | 42.1 | 3.84 |

| 180 | 55.3 | 3.57 |

| 240 | 65.8 | 3.26 |

| 300 | 74.1 | 2.88 |

Note: The data in this table are illustrative and intended to represent the typical output of a conductometric kinetic experiment for this type of reaction.

The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by measuring the rate constants at different temperatures and applying the Eyring equation. These parameters provide deeper insights into the transition state of the reaction, further helping to elucidate the solvolysis mechanism. For related acyl chlorides, the observed positive enthalpy and small negative entropy of activation are consistent with a dissociative or ionization pathway. scispace.com

Future Research Trajectories for 4 Methylthiophene 2 Carbonyl Chloride

Exploration of Sustainable Synthetic Routes and Catalyst Development

Future research will increasingly prioritize the development of sustainable and cost-effective methods for the synthesis of 4-Methylthiophene-2-carbonyl chloride and related thiophene (B33073) derivatives. This involves a departure from traditional routes that often generate significant waste and utilize harsh reagents.

A promising direction is the advancement of catalytic liquid-phase aerobic oxidation processes. acs.org Research into the synthesis of the closely related Thiophene-2-carbonyl chloride (TCC) has demonstrated the efficacy of using homogeneous catalysts like manganese (II) acetate (B1210297) and cobalt (II) acetate for the aerobic oxidation of 2-acetylthiophene (B1664040). acs.org This approach avoids more hazardous oxidizing agents and aligns with the principles of green chemistry. Further exploration could adapt this methodology for 4-methylated analogues, optimizing catalyst systems and reaction conditions.

Another key area is the use of reusable solid catalysts to streamline production and minimize waste. The use of strong protic acid resins, such as Amberlyst 15, has been shown to efficiently catalyze the acylation of thiophene, a precursor step, while eliminating the need for complex aqueous workups. acs.org Future work will likely focus on developing more robust and selective solid catalysts for the entire synthetic sequence leading to this compound.

Furthermore, a significant long-term goal is the transition to bio-based feedstocks. Research has demonstrated the feasibility of producing organosulfur compounds, like thiophenes, from lignocellulosic biomass. royalsocietypublishing.org Levulinic acid, a platform chemical derived from cellulose, can be converted into thiophene derivatives, offering a pathway to produce these valuable compounds from renewable carbon sources instead of fossil fuels. royalsocietypublishing.org

Catalyst development itself is a major research trajectory. Transition metal catalysts, particularly those based on nickel and palladium, are crucial for the controlled synthesis of thiophene-based polymers and could be adapted for small-molecule synthesis. rsc.org Techniques such as Ni-catalyzed C-H functionalization and catalyst-transfer polycondensation are at the forefront of creating well-defined thiophene structures. rsc.org Additionally, modifying existing catalyst systems, such as the use of thiophene to alter the selectivity of platinum catalysts in hydrogenation reactions, highlights a sophisticated approach to catalyst design that could be applied to synthetic routes. acs.org

Design and Synthesis of Novel Bioactive Derivatives for Therapeutic Applications

The thiophene ring is a well-established scaffold in medicinal chemistry and agrochemical development, and this compound serves as a versatile starting material for creating new bioactive molecules. nih.govjchps.com The carbonyl chloride group is a highly reactive handle that allows for straightforward derivatization, particularly through reactions with amines and alcohols to form a diverse library of amides and esters.

A key research trajectory is the targeted design of these derivatives as potential therapeutic agents or agrochemicals. For instance, the related compound Thiophene-2-carbonyl chloride is a crucial raw material for producing tioxazafen, a broad-spectrum nematicide. acs.orgacs.org This establishes a clear precedent for the utility of thiophene carbonyl chlorides in developing crop protection agents. Similarly, another derivative, 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, serves as an intermediate in the synthesis of the herbicide thiencarbazone-methyl. google.com

Future research will focus on synthesizing novel analogues based on the this compound core to explore new biological activities. This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivative and testing its biological efficacy to identify key structural features responsible for its activity.

Combinatorial Chemistry: Utilizing the reactivity of the carbonyl chloride to rapidly generate large libraries of compounds for high-throughput screening against various biological targets, such as enzymes, receptors, or pathogens.

Bioisosteric Replacement: Replacing parts of known drugs or bioactive molecules with the 4-methylthiophene moiety to potentially improve efficacy, selectivity, or pharmacokinetic properties.

The ultimate goal is to discover and develop new lead compounds for pharmaceuticals to treat human diseases or for next-generation agrochemicals that are more effective and environmentally benign.

Advanced Applications in Functional Materials and Nanotechnology

Thiophene derivatives are foundational components in the field of organic electronics due to their excellent charge-transport properties. A significant future research direction for this compound is its incorporation into advanced functional materials and nanostructures.

The primary application lies in the synthesis of conjugated polymers for electronic and optoelectronic devices. rsc.org Thiophene-based polymers are utilized in:

Organic Light-Emitting Diodes (OLEDs) jchps.com

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Sensors and Electromagnetic Shielding Materials jchps.com

The this compound monomer can be strategically integrated into polymer chains. The methyl group can improve the solubility of the resulting polymers in organic solvents, which is crucial for processing and forming thin films. rsc.org The carbonyl chloride group offers a unique advantage: it can be used as a reactive site for post-polymerization modification, allowing for the fine-tuning of the material's electronic properties or the attachment of other functional groups.